L-Histidine mono(3-(1H-imidazol-4-yl)acrylate)
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Overview
Description
L-Histidine mono(3-(1H-imidazol-4-yl)acrylate) is a chemical compound with the molecular formula C12H15N5O4 and a molar mass of 293.2786 g/mol . This compound is a derivative of L-Histidine, an essential amino acid, and contains an imidazole ring, which is a common structure in many biologically active molecules .
Preparation Methods
The synthesis of L-Histidine mono(3-(1H-imidazol-4-yl)acrylate) typically involves the reaction of L-Histidine with 3-(1H-imidazol-4-yl)acrylic acid. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
L-Histidine mono(3-(1H-imidazol-4-yl)acrylate) can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: The imidazole ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
L-Histidine mono(3-(1H-imidazol-4-yl)acrylate) has several scientific research applications:
Mechanism of Action
The mechanism of action of L-Histidine mono(3-(1H-imidazol-4-yl)acrylate) involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring plays a crucial role in these interactions, often acting as a ligand that binds to metal ions or other active sites on proteins. This binding can modulate the activity of the target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
L-Histidine mono(3-(1H-imidazol-4-yl)acrylate) can be compared with other similar compounds, such as:
L-Histidine: The parent amino acid, which lacks the acrylic acid moiety.
3-(1H-imidazol-4-yl)acrylic acid: The compound that provides the acrylic acid moiety in the synthesis.
Other imidazole-containing compounds: These include various biologically active molecules that contain the imidazole ring.
The uniqueness of L-Histidine mono(3-(1H-imidazol-4-yl)acrylate) lies in its specific combination of the L-Histidine and 3-(1H-imidazol-4-yl)acrylic acid moieties, which confer distinct chemical and biological properties .
Properties
CAS No. |
85586-47-6 |
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Molecular Formula |
C12H15N5O4 |
Molecular Weight |
293.28 g/mol |
IUPAC Name |
(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;(E)-3-(1H-imidazol-5-yl)prop-2-enoic acid |
InChI |
InChI=1S/C6H9N3O2.C6H6N2O2/c7-5(6(10)11)1-4-2-8-3-9-4;9-6(10)2-1-5-3-7-4-8-5/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1-4H,(H,7,8)(H,9,10)/b;2-1+/t5-;/m0./s1 |
InChI Key |
KJXYHPVSKYVDPW-OSRGESDQSA-N |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)O)N.C1=C(NC=N1)/C=C/C(=O)O |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)N.C1=C(NC=N1)C=CC(=O)O |
Origin of Product |
United States |
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